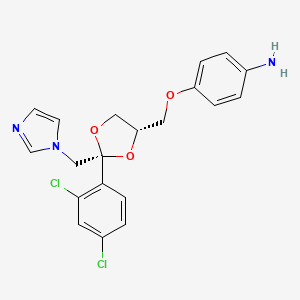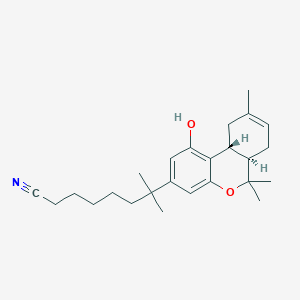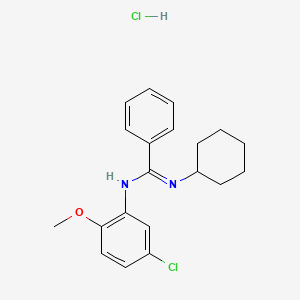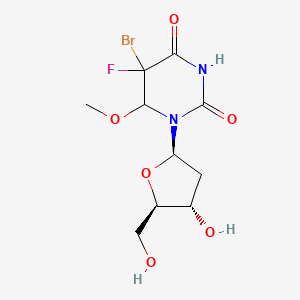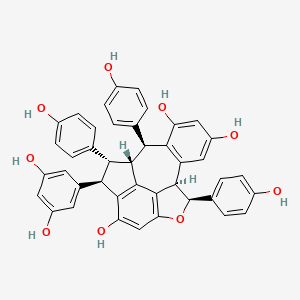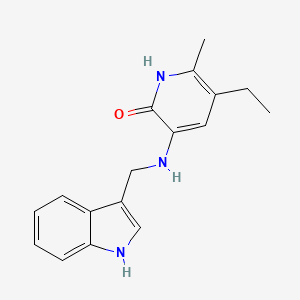
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- is a complex organic compound that features a pyridinone core substituted with ethyl, indolylmethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with 1H-indole-3-carbaldehyde, followed by reduction and amination steps. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyridinone moieties, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
科学的研究の応用
2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyridinone core may participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2(1H)-Pyridinone derivatives: These compounds share the pyridinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Compounds with an indole moiety, such as tryptophan and serotonin, exhibit different biological activities due to their distinct structural features.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-3-ylmethyl)amino)-6-methyl- lies in its combination of the pyridinone and indole moieties, which confer a unique set of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
143707-96-4 |
|---|---|
分子式 |
C17H19N3O |
分子量 |
281.35 g/mol |
IUPAC名 |
5-ethyl-3-(1H-indol-3-ylmethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O/c1-3-12-8-16(17(21)20-11(12)2)19-10-13-9-18-15-7-5-4-6-14(13)15/h4-9,18-19H,3,10H2,1-2H3,(H,20,21) |
InChIキー |
IVYXCNFPTFUCEQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CNC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
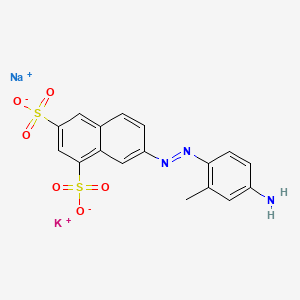
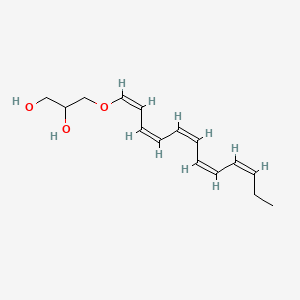
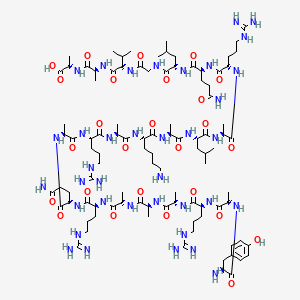
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
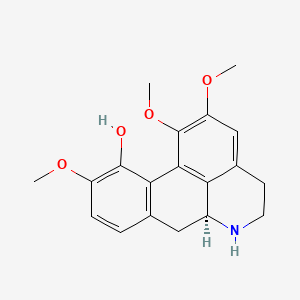

![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
